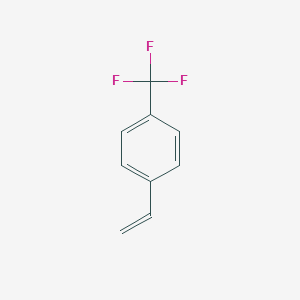
4-(Trifluoromethyl)styrene
Cat. No. B010332
Key on ui cas rn:
402-50-6
M. Wt: 172.15 g/mol
InChI Key: CEWDRCQPGANDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09283224B2
Procedure details


A solution of 1-ethenyl-4-(trifluoromethyl)benzene (1.72 mL, 11.6 mmol) in THF (60 mL) was stirred in the presence of Pd/C (10%, 400 mg), under a hydrogen atmosphere (45 psi) for 7 h. The solid was filtered through celite (washed with DCM) and the filtrate was carefully concentrated, keeping the temperature of the bath below 20° C. at 200 mmHg. The concentrated solution thus obtained was used in the next step without further manipulation.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1)=[CH2:2]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:7][CH:8]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.72 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered through celite (washed with DCM)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was carefully concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of the bath below 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrated solution thus obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1=CC=C(C=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
